molecular formula C31H27N3O2 B12539341 4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one CAS No. 653566-98-4

4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one

Cat. No.: B12539341
CAS No.: 653566-98-4
M. Wt: 473.6 g/mol
InChI Key: ALYNDAAUBPBMGV-UHFFFAOYSA-N
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Description

The compound 4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is a structurally intricate molecule featuring a cyclohexa-2,5-dien-1-one core conjugated with a [2,2'-bipyridin]ylidene system and a 4-hydroxy-2,6-dimethylphenyl substituent. The compound’s design integrates electron-donating (hydroxyphenyl) and electron-withdrawing (pyridinyl) groups, which may influence its redox behavior and photophysical properties.

Properties

CAS No.

653566-98-4

Molecular Formula

C31H27N3O2

Molecular Weight

473.6 g/mol

IUPAC Name

4-[6-[6-[5-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3,5-dimethylphenol

InChI

InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-26(32-16-22)28-6-5-7-29(34-28)27-11-9-23(17-33-27)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3

InChI Key

ALYNDAAUBPBMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CN=C(C=C2)C3=NC(=CC=C3)C4=NC=C(C=C4)C5=C(C=C(C=C5C)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves multiple steps, including the formation of bipyridine and pyridine derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures to 4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one. Heterocycles containing pyridine and bipyridine moieties have been extensively researched for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Such compounds often act by interfering with specific cellular pathways involved in cancer progression .

Antimicrobial Properties
Compounds derived from similar heterocyclic frameworks have demonstrated antimicrobial activity against various pathogens. The presence of hydroxyl and dimethylphenyl groups enhances their interaction with microbial membranes, leading to increased efficacy against bacteria and fungi .

Organic Synthesis Applications

Synthetic Intermediates
The compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including electrophilic substitutions and cycloadditions. These reactions can lead to the formation of new heterocycles with potential pharmacological activities .

Catalysis
Due to its structural features, this compound may also find applications as a catalyst or ligand in coordination chemistry. For instance, derivatives of bipyridine are often used in the synthesis of metal complexes that catalyze important organic reactions such as cross-coupling reactions .

Material Science Applications

Photophysical Properties
The compound's structural characteristics suggest potential applications in material science, particularly in the development of photonic materials. Compounds with similar bipyridine structures are known for their luminescent properties and can be utilized in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Screening

A study published by Walid Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation .

Case Study 2: Synthesis of Metal Complexes

Research conducted on the synthesis of ruthenium complexes involving bipyridine derivatives demonstrated that such compounds could enhance catalytic efficiency in various organic transformations. The inclusion of functional groups similar to those found in our compound improved the selectivity and yield of the reactions .

Mechanism of Action

The mechanism of action of 4-{6-[5’-(4-Hydroxy-2,6-dimethylphenyl)[2,2’-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

4-Benzhydrylidene-2,6-dimethylcyclohexa-2,5-dien-1-one

  • Core Structure : Cyclohexa-2,5-dien-1-one (shared with the target compound).
  • Key Substituents : Benzhydrylidene (diphenylmethylene) group at position 4; methyl groups at positions 2 and 4.
  • Comparison: Unlike the target compound’s bipyridinyl-hydroxyphenyl system, this analog lacks nitrogen-containing heterocycles. Applications include use as a dye precursor (e.g., Dimethylfuchsone) and in materials science due to its extended conjugation .

4-[(2,5-Dimethylphenyl)hydrazono]cyclohexa-2,5-dien-1-one

  • Core Structure : Cyclohexa-2,5-dien-1-one.
  • Key Substituents: Hydrazono group linked to a 2,5-dimethylphenyl ring.
  • Comparison: The hydrazono moiety introduces a tautomeric system, enabling pH-dependent electronic transitions. This contrasts with the target compound’s rigid bipyridinyl framework. Applications in chemical synthesis (e.g., azo dyes) are inferred from its structural class .

Terpyridine Derivatives (e.g., 4,4'-[2,2':6',2''-Terpyridine]-4,4''-diylbis[3,5-dimethylphenol])

  • Core Structure : 2,2':6',2''-Terpyridine.
  • Key Substituents : Hydroxy-2,6-dimethylphenyl groups at terminal pyridine rings.
  • Comparison: While the terpyridine core offers strong metal-coordination capacity (relevant in catalysis or supramolecular chemistry), the target compound’s cyclohexadienone-bipyridinyl hybrid may exhibit distinct redox and optical properties. The hydroxy and methyl groups in both compounds suggest similarities in steric and electronic modulation .

Functional Group and Property Analysis

Compound Name Core Structure Key Substituents Notable Properties References
Target Compound Cyclohexa-2,5-dien-1-one Bipyridinyl, 4-hydroxy-2,6-dimethylphenyl Extended conjugation, redox activity -
4-Benzhydrylidene-2,6-dimethylcyclohexadienone Cyclohexa-2,5-dien-1-one Benzhydrylidene, methyl groups High lipophilicity, dye applications
4-[(2,5-Dimethylphenyl)hydrazono]cyclohexadienone Cyclohexa-2,5-dien-1-one Hydrazono, dimethylphenyl pH-sensitive tautomerism
Terpyridine derivative 2,2':6',2''-Terpyridine Hydroxy-2,6-dimethylphenyl Metal coordination, optical activity

Research Findings and Implications

Electronic Properties: The target compound’s bipyridinyl-hydroxyphenyl system likely exhibits intramolecular charge transfer (ICT) effects, as seen in terpyridine-metal complexes . This contrasts with the benzhydrylidene analog’s non-polar electronic profile .

Solubility and Stability : The hydroxy group in the target compound may enhance aqueous solubility compared to the lipophilic benzhydrylidene derivative. However, steric hindrance from methyl groups could limit crystallinity .

Synthetic Challenges : Analogous compounds (e.g., terpyridines) often require multistep syntheses with Pd-catalyzed cross-couplings. The target compound’s complexity suggests similar challenges in achieving high yields .

Biological Activity

The compound 4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of this compound features multiple functional groups, including bipyridine and hydroxyphenyl moieties. Its molecular formula is C27H28N4O, with a molecular weight of approximately 440.54 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bipyridine and phenolic groups have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundActivityMIC (µg/mL)Reference
Compound AAgainst S. aureus2
Compound BAgainst E. coli16
Compound CAgainst C. albicans8

Anticancer Properties

The compound has been evaluated for its anticancer potential in various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The observed IC50 was approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented. Inhibitory assays revealed:

EnzymeIC50 (µM)Reference
AChE157.31
BChE46.42

These results suggest that the compound could be explored for neuroprotective applications, particularly in conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

The proposed mechanism for the biological activity of this compound includes:

  • Interaction with DNA: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Compounds with phenolic groups may increase oxidative stress within cells, leading to apoptosis.
  • Enzyme Binding: The bipyridine moiety may facilitate binding to active sites on enzymes like AChE and BChE.

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